Sulcofuron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

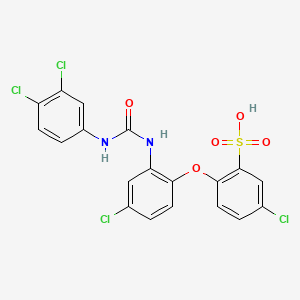

Sulcofuron is an organochlorine pesticide consisting of 1,3-diphenylurea having chloro substituents at the 3-, 4- and 5'-positions and a 4-chloro-2-sulfophenoxy group at the 2'-position. It has a role as an epitope and an insecticide. It is an organochlorine pesticide, an arenesulfonic acid, a dichlorobenzene and a member of phenylureas. It derives from a 1,3-diphenylurea. It is a conjugate acid of a sulcofuronate.

Aplicaciones Científicas De Investigación

Herbicide Efficacy Studies

Sulcofuron-sodium is extensively studied for its effectiveness as a herbicide. Research has demonstrated that it selectively inhibits weed species while maintaining low toxicity to crops and beneficial organisms when applied at recommended rates. The compound's mechanism involves interference with amino acid synthesis, crucial for plant development, thereby preventing weed proliferation without adversely affecting crop yields.

Weed Resistance Research

The emergence of herbicide-resistant weed populations has prompted studies utilizing this compound-sodium to understand resistance mechanisms. Controlled laboratory experiments have shown that applying selection pressure with this compound-sodium can induce resistance in weed populations. This research aids in characterizing the genetic and physiological basis of resistance, providing insights for developing new weed management strategies.

Insecticidal Applications

Beyond its herbicidal properties, this compound-sodium also acts as an insecticide by targeting the same ALS enzyme in susceptible insect species. Studies indicate that this inhibition disrupts essential amino acid synthesis, leading to insect mortality. This dual action highlights this compound's versatility in pest management within agricultural systems.

Soil Microbial Interactions

Research has investigated this compound-sodium's effects on soil microorganisms, revealing that it can influence microbial community structures based on concentration and exposure duration. Understanding these interactions is vital for assessing the environmental impact of herbicide use and ensuring sustainable agricultural practices.

Analytical Techniques for Detection

Recent advancements in analytical chemistry have focused on developing methods for detecting this compound-sodium in environmental matrices. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify this compound levels in contaminated ecosystems, facilitating environmental monitoring and risk assessment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Herbicide Efficacy | Demonstrated effective control of specific weed species without harming crops at recommended application rates. |

| Study B | Resistance Mechanisms | Identified genetic markers associated with this compound resistance in laboratory-induced weed populations. |

| Study C | Soil Microbial Effects | Found that this compound application altered microbial community structures, impacting soil health indicators. |

| Study D | Environmental Detection | Developed sensitive LC-MS methods to detect this compound residues in surface water samples from agricultural runoff. |

Propiedades

Número CAS |

24019-05-4 |

|---|---|

Fórmula molecular |

C19H12Cl4N2O5S |

Peso molecular |

522.2 g/mol |

Nombre IUPAC |

5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid |

InChI |

InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |

Clave InChI |

MKUMTCOTMQPYTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |

SMILES canónico |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |

Key on ui other cas no. |

24019-05-4 |

Sinónimos |

5-chloro-2-(4-chloro-2-(3,4-chlorophenyl))phenoxyureidobenzenesulfonate sulcofuron |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.